3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide
Overview
Description
3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide, also known as 2-BACCTS, is an organosulfur compound used in various scientific research applications. This compound is known for its unique properties such as its high solubility in water and its ability to act as a catalyst in a variety of different reactions. It is also used in the synthesis of pharmaceuticals, agricultural chemicals, and other materials.
Scientific Research Applications
Discovery and Synthesis of CCR4 Receptor Antagonists
One study discussed the discovery of potent and bioavailable CCR4 receptor antagonists, starting from a hit identified in a high-throughput screen, which led to the development of candidate drugs for further study (Kindon et al., 2017).
Novel Reagents for Synthesis
Another research focused on a novel N-bromo sulfonamide reagent for catalyzing the synthesis of various compounds, demonstrating the utility of such reagents in synthetic chemistry (Khazaei et al., 2014).
Thiophenesulfonamide Derivatives as Inhibitors
Research into thiophenesulfonamide derivatives has shown potential applications in medicinal chemistry, including as urease inhibitors and antimicrobial agents. One study reported the synthesis of thiophene sulfonamide derivatives with notable urease inhibition and hemolytic activities (Noreen et al., 2017).
Enantioselective Synthesis
The enantioselective synthesis of brinzolamide, a topical carbonic anhydrase inhibitor, from 3-acetyl-2,5-dichlorothiophene, showcases the application of thiophenesulfonamides in the development of pharmaceuticals (Conrow et al., 1999).
Derivatization and Synthesis Techniques
Studies on the synthesis and derivatization of arylsulfonylthiophene- and furan-2-sulfonamides from chlorosulfonation provide insights into the preparation of novel compounds with potential biological activity (Hartman & Halczenko, 1990).
Sulfonamide-sulfonimide Tautomerism
The study of sulfonamide-1,2,4-triazine derivatives reveals interesting aspects of sulfonamide-sulfonimide tautomerism, contributing to the understanding of the structural and functional diversity of sulfonamides (Branowska et al., 2022).
Antimicrobial and Antidiabetic Agents
Research into the synthesis and evaluation of new sulfonamide derivatives, including their potential as antidiabetic and antimicrobial agents, highlights the ongoing search for novel therapeutics (Faidallah et al., 2011).
properties
IUPAC Name |
3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO3S2/c7-2-4(10)3-1-5(8)13-6(3)14(9,11)12/h1H,2H2,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZESFFKYLOCAOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)CBr)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430974 | |
Record name | 3-(Bromoacetyl)-5-chlorothiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide | |
CAS RN |
160982-11-6 | |
Record name | 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160982-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Bromoacetyl)-5-chlorothiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Thiophenesulfonamide, 3-(2-bromoacetyl)-5-chloro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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